3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile

Pharmaceutical impurity reference standard Trimethoprim EP Impurity I E/Z isomer mixture

This is Trimethoprim EP Impurity I, the EP‑defined cis/trans (E/Z) isomer mixture essential for compendial method suitability. Unlike pure E‑ or Z‑isomers, this authentic mixture matches the chromatographic profile of real production batches, ensuring correct relative retention time and UV response for system suitability testing. Use it to spike trimethoprim API, verify column lot consistency, identify degradation products in forced‑degradation studies, and support ANDA/QC batch release. Certified purity ≥98% (HPLC), full spectroscopic characterization, and solubility in chloroform/methanol allow robust, audit‑ready impurity profiling.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
CAS No. 30078-48-9
Cat. No. B043427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile
CAS30078-48-9
SynonymsTrimethoprim Impurity I
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC(=CNC2=CC=CC=C2)C#N
InChIInChI=1S/C19H20N2O3/c1-22-17-10-14(11-18(23-2)19(17)24-3)9-15(12-20)13-21-16-7-5-4-6-8-16/h4-8,10-11,13,21H,9H2,1-3H3
InChIKeyLMGNGGBSQVPQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile (CAS 30078-48-9) – Reference Standard Sourcing Guide


3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile (CAS 30078-48-9), also named 3-Anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile, is a synthetic acrylonitrile derivative that serves as Trimethoprim EP Impurity I, a pharmacopeially defined mixture of cis/trans (E/Z) double‑bond isomers [1]. With a molecular formula C₁₉H₂₀N₂O₃ and molecular weight 324.37 g·mol⁻¹, the substance is supplied as a white to off‑white solid (melting range 130–136 °C) and is soluble in chloroform and methanol . The compound is not a drug substance; it is manufactured exclusively as a highly characterized analytical reference material intended for impurity profiling, method validation, and quality control of the antibiotic trimethoprim .

Why Generic Trimethoprim Impurity Substitution Fails for 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile


Sourcing a structurally related trimethoprim impurity, such as the pure E‑isomer (CAS 118791‑61‑0) or the dimethylamino analog (Trimethoprim Impurity 5, CAS 30077‑85‑1), cannot replicate the function of CAS 30078‑48‑9 because the European Pharmacopoeia (EP) monograph explicitly defines Impurity I as the mixture of cis/trans isomers [1]. The E/Z ratio influences the chromatographic retention profile and UV response factor, meaning a pure isomer will elute at a different relative retention time and yield a different peak area ratio compared with the authentic Impurity I mixture [2]. Physicochemical parameters such as LogP (4.2 vs. 2.2 for the dimethylamino analog) and melting range (130–136 °C vs. 122–123 °C) further demonstrate that even close analogs exhibit distinct solution‑phase and solid‑phase behavior, making them unsuitable for compendial method suitability testing [3]. Without the correct isomer mixture, a laboratory cannot meet system suitability criteria and risks failing regulatory audit.

Quantitative Differentiation Evidence for 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile Procurement


Isomeric Composition Required by the European Pharmacopoeia Monograph

The EP 8.0 monograph for trimethoprim designates Impurity I as the mixture of cis/trans (E/Z) isomers, not a single geometric isomer [1]. Procurement of CAS 30078‑48‑9 delivers the compendially correct mixture, whereas the pure E‑isomer (CAS 118791‑61‑0) is a different substance that does not match the EP definition .

Pharmaceutical impurity reference standard Trimethoprim EP Impurity I E/Z isomer mixture

LogP and Lipophilicity Differentiation from the Dimethylamino Analog (Impurity 5)

The target compound (CAS 30078‑48‑9) exhibits a predicted LogP of 4.2, significantly higher than the 2.2 value for the closest dimethylamino analog, Trimethoprim Impurity 5 (CAS 30077‑85‑1) [1]. This ~2‑unit LogP difference translates to approximately a 100‑fold difference in octanol/water partition coefficient, directly affecting reversed‑phase HPLC retention behavior [2].

Lipophilicity LogP Chromatographic retention

Melting Point Range as a Mixture Identity Discriminator

The melting range of CAS 30078‑48‑9 is reported as 130–136 °C, whereas the pure E‑isomer (CAS 118791‑61‑0) melts at a narrower 130–131 °C . The broader range confirms the presence of both geometric isomers in the solid state and serves as a rapid identity check upon receipt.

Solid-state characterization Melting point Isomeric purity

HPLC Purity Verification and Batch-to-Batch Consistency

Commercial suppliers certify CAS 30078‑48‑9 at ≥95% purity by HPLC, with accompanying Certificate of Analysis that typically includes HPLC chromatograms, NMR spectra, and mass spectra . This level of characterization ensures that each batch can be used directly for method validation without additional purification, a guarantee not uniformly available for all trimethoprim impurity analogs.

Purity specification HPLC Quality control

Predicted Density and Solubility Differentiation from the Dimethylamino Analog

The predicted density of CAS 30078‑48‑9 (1.167 g·cm⁻³) is approximately 7.5% higher than that of Impurity 5 (1.086 g·cm⁻³), and the target compound is soluble in chloroform and methanol, whereas Impurity 5 shows different solubility characteristics . These parameters affect gravimetric sample preparation and stock solution formulation in quantitative analysis.

Density Solubility Sample preparation

Procurement Application Scenarios for 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile


Compendial Impurity Profiling for ANDA/NDA Submissions

Use CAS 30078‑48‑9 as the EP‑defined Impurity I reference standard to spike trimethoprim drug substance and demonstrate that the analytical method correctly resolves and quantifies the impurity at the 0.1% threshold required by ICH Q3A. The E/Z mixture ensures that the chromatographic profile matches that observed in real production batches .

HPLC System Suitability Testing and Column Qualification

Employ the compound to verify chromatographic system performance before routine impurity analysis. The broad melting range (130–136 °C) and defined LogP (4.2) provide physical benchmarks to confirm column lot consistency and mobile phase preparation accuracy [1].

Method Validation and Forced Degradation Studies

Include the impurity standard in forced degradation (acid, base, oxidative, thermal, photolytic) studies of trimethoprim to establish peak purity and mass balance. The certified purity (≥95% HPLC) and availability of full spectroscopic data (NMR, MS) enable unambiguous identification of degradation products .

Quality Control Release Testing in Trimethoprim Manufacturing

Use as a working standard in QC laboratories for batch release of trimethoprim API. The solubility in chloroform and methanol facilitates preparation of concentrated stock solutions, and the documented density (1.167 g·cm⁻³) supports accurate gravimetric dispensing .

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